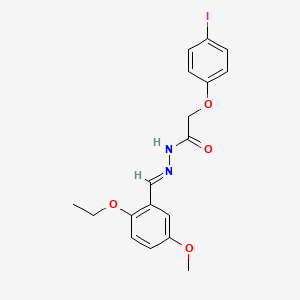

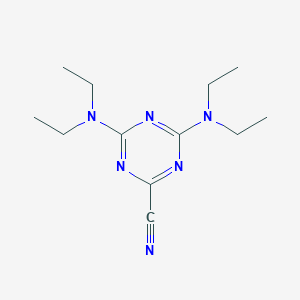

5-amino-N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, such as the compound , are important in the synthesis of peptidomimetics and biologically active compounds. Their chemistry is influenced by reactions like the Dimroth rearrangement, a chemical transformation important in the synthesis of certain triazole compounds (Ferrini et al., 2015).

Synthesis Analysis The synthesis of similar compounds involves steps like the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, leading to protected versions of triazole amino acids. This process exhibits complete regiocontrol when reacting aryl or alkyl azides with N-Boc-aminopropiolates or arylynamides, although N-Boc-alkyl ynamides yield a mixture of regioisomers (Ferrini et al., 2015).

Molecular Structure Analysis The molecular structure of related compounds involves the triazole ring, which is a critical feature for their biological activity. Crystal structure determination is essential for understanding the molecular conformation and interactions of these compounds (Hao et al., 2017).

Chemical Reactions and Properties These compounds can undergo reactions like the Dimroth rearrangement, where heating in specific conditions can lead to isomeric forms. They also can be involved in cycloaddition reactions and can be functionalized to create derivatives with various biological activities (Sutherland & Tennant, 1971).

Physical Properties Analysis The physical properties such as melting points, solubility, and crystal structure are key to understanding the behavior of these compounds under different conditions. These properties are often determined using techniques like X-ray crystallography and spectroscopy (Jin et al., 2021).

Wissenschaftliche Forschungsanwendungen

Triazole-Based Scaffolds in Medicinal Chemistry

Triazole derivatives, such as "5-amino-N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," are pivotal in the design of biologically active compounds due to their resemblance to peptides and their ability to mimic the peptide bond. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of triazole-containing dipeptides and molecules active as HSP90 inhibitors, demonstrating significant potential in drug discovery and development (Ferrini et al., 2015).

Antimicrobial and Antiviral Applications

New triazole derivatives have shown promising antimicrobial activities. For instance, certain 1,2,4-triazole derivatives exhibit good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and demonstrated remarkable activity against the H5N1 avian influenza virus, underscoring their significance in addressing viral pathogens (Hebishy et al., 2020).

Heterocyclic Chemistry and Synthesis of Novel Compounds

Triazole compounds serve as key intermediates in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry for the development of new therapeutic agents. The synthesis of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine showcases the innovative approaches to creating novel compounds with potential biological activities (Gladkov et al., 2018).

Structural and Mechanistic Studies

Research into the synthesis and structural analysis of triazole derivatives provides insight into their chemical properties and reaction mechanisms. Studies on the Dimroth rearrangement of triazole compounds and their transformations reveal the complexity of their chemical behavior, offering valuable information for designing new synthetic routes and improving existing methodologies (Albert, 1970).

Eigenschaften

IUPAC Name |

5-amino-N-cyclohexyl-1-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-7-9-13(10-8-11)21-15(17)14(19-20-21)16(22)18-12-5-3-2-4-6-12/h7-10,12H,2-6,17H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCBNQFUCLYKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)

![8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)

![N-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5592817.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)

![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B5592829.png)

![N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5592835.png)

![1,1'-[1-(2-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5592858.png)

![4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5592863.png)

![1-benzyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B5592890.png)